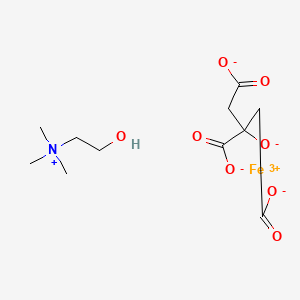

Ferric choline citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18FeNO8 |

|---|---|

Molecular Weight |

348.11 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |

InChI Key |

YJBFEDKRBVBHSN-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Ferric Choline Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of ferric choline (B1196258) citrate (B86180), a compound of interest in pharmaceutical and nutraceutical applications for its role as an iron supplement.[1][2] This document outlines detailed experimental protocols for the synthesis of the necessary precursors and the final product, presents quantitative data in a structured format, and includes workflow diagrams to visually represent the synthesis processes.

Introduction

Ferric choline citrate, also known as ferrocholinate, is an iron chelate synthesized from the reaction of a ferric iron source with a choline salt of citric acid.[1][3] It is utilized in the treatment and prevention of iron-deficiency anemia, offering the potential for better gastrointestinal tolerance compared to simple iron salts.[1] This guide details two primary synthesis routes for laboratory-scale preparation.

Synthesis Protocols

Two main protocols are presented for the synthesis of this compound. The first is based on the reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate, as originally described in U.S. Patent 2,575,611. The second is an alternative method involving the reaction of tricholine citrate with ferric citrate.

Protocol 1: Ferric Hydroxide and Choline Dihydrogen Citrate Method

This protocol is a two-stage process involving the synthesis of the precursors followed by the final reaction to yield this compound.

Freshly prepared ferric hydroxide is crucial for this synthesis. The following procedure is adapted from established methods for preparing ferric hydroxide sol.

Experimental Protocol:

-

Prepare a 2% (w/v) solution of ferric chloride (FeCl₃) by dissolving 2.0 g of anhydrous ferric chloride in 100 mL of distilled water.

-

In a separate 250 mL beaker, bring 100 mL of distilled water to a rolling boil on a hot plate with a magnetic stirrer.

-

Using a dropper or burette, add the 2% ferric chloride solution dropwise to the boiling water while stirring vigorously.

-

Continue heating the solution until a deep reddish-brown colloid of ferric hydroxide is formed.[4]

-

The resulting ferric hydroxide sol can be used directly in the next stage. For a more purified reactant, the hydrochloric acid byproduct can be removed through dialysis.

This procedure is based on the method described in U.S. Patent 2,870,198 for producing crystalline anhydrous choline dihydrogen citrate.

Experimental Protocol:

-

In a suitable reaction vessel, prepare a solution of choline base. This can be achieved by reacting trimethylamine (B31210) with ethylene (B1197577) oxide in an aqueous methanol (B129727) solution.

-

In a separate flask, dissolve anhydrous citric acid in isopropanol (B130326) with refluxing to ensure complete dissolution. An excess of citric acid should be used to ensure the formation of the dihydrogen citrate salt.

-

Slowly add the choline base solution to the refluxing isopropanolic citric acid solution with constant agitation.

-

Cool the resulting mixture to 0-5°C and allow it to stand overnight to facilitate the crystallization of choline dihydrogen citrate.

-

Collect the white crystalline product by filtration and dry under vacuum. The expected purity of the crystalline anhydrous choline dihydrogen citrate is at least 99%.[5]

This final stage reacts the two precursors to form this compound, based on the process outlined in U.S. Patent 2,575,611.[4]

Experimental Protocol:

-

Dissolve 295 parts by weight of choline dihydrogen citrate in 200 parts by weight of distilled water in a reaction vessel equipped with heating and stirring capabilities.

-

To this solution, add 107 parts by weight of freshly prepared ferric hydroxide.

-

Heat the mixture to approximately 80°C with continuous stirring.

-

Maintain the temperature and stirring until a clear, homogeneous reddish-brown solution is obtained, indicating the completion of the reaction.[4]

-

The resulting solution of this compound can be used as is, or the product can be isolated by evaporating the water under reduced pressure.

-

The final product is a reddish-brown, amorphous, hygroscopic solid that is freely soluble in water.[4]

Quantitative Data (Protocol 1):

| Parameter | Value | Reference |

| Reactant Ratio (Choline Dihydrogen Citrate:Ferric Hydroxide) | ~2.75 : 1 (by weight) | [4] |

| Reaction Temperature | ~80°C | [4] |

| Expected Yield | Not specified in literature, dependent on reaction scale and purification. | |

| Purity | Commercial products have a minimum purity of 95%. | |

| Iron (III) Content | Approximately 11-14% in commercial preparations. | [3] |

Protocol 2: Tricholine Citrate and Ferric Citrate Method

This alternative synthesis route involves the direct reaction of tricholine citrate with ferric citrate.

The synthesis of tricholine citrate involves the reaction of choline base with citric acid.

Experimental Protocol:

-

Prepare an aqueous solution of choline base.

-

Add citric acid to the choline base solution. The reaction is typically carried out at an elevated temperature (above 50°C) to ensure a high conversion rate.[6]

-

The pH of the solution may be adjusted to above 8.5.[6]

-

The solution can be decolorized using activated charcoal.

-

The product can be purified by filtration and distillation.[6]

Experimental Protocol:

-

Dissolve one mole of tricholine citrate in 6,000 mL of water.

-

Add two moles of solid ferric citrate to the solution.

-

Agitate the reaction mixture until the ferric citrate is fully dissolved and the solution's color changes from brown to green.

-

Remove the water from the solution, which can be achieved through vacuum distillation, azeotropic distillation with benzene (B151609) or toluene, or by heating to 110-115°C.

-

The resulting product is a gummy, viscous mass. To solidify the product, treat it with methanol. This should result in the formation of a green crystalline compound.

-

Filter the solid product and dry it at approximately 70°C.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the ferric hydroxide and choline dihydrogen citrate method.

Caption: Workflow for the alternative synthesis of this compound using tricholine citrate and ferric citrate.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the citrate and choline moieties and to confirm the coordination of the iron atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the organic components of the complex.

-

Elemental Analysis: To determine the iron content and confirm the empirical formula.

-

Physical Properties: Measurement of melting point, solubility, and appearance.

Due to the limited availability of published spectral data for this compound, researchers should compare their results with the spectra of the starting materials (choline dihydrogen citrate/tricholine citrate and citric acid) to identify shifts indicative of complex formation.

Conclusion

This guide provides detailed protocols and workflows for the laboratory synthesis of this compound. By following these procedures, researchers and drug development professionals can produce this important iron supplement for further study and application. It is recommended that all synthesized compounds be rigorously characterized to ensure their identity and purity. Further research to optimize reaction yields and develop more detailed analytical profiles for this compound is encouraged.

References

- 1. Clinical and Experimental Pediatrics [e-cep.org]

- 2. This compound | 1336-80-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]

- 5. Buy Tricholine citrate | 546-63-4 | > 95% [smolecule.com]

- 6. WO2010023674A1 - Process for production of tri choline citrate and composition thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Chemical and Physical Properties of Ferric Choline Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ferric choline (B1196258) citrate (B86180), a compound utilized as an iron supplement in pharmaceutical and nutraceutical applications.[1] The information is compiled from various technical data sheets, patents, and scientific literature to support research, development, and quality control activities.

Chemical Identity and Formulations

Ferric choline citrate, also known as iron(III) choline citrate or ferrocholinate, is a complex of iron in its +3 oxidation state with choline and citric acid.[2][] There appear to be different complex forms of this substance, leading to variations in the reported molecular formula and weight across different suppliers and databases. It is crucial for researchers to consider the specific formulation they are working with.

The compound is formed by the reaction of ferric hydroxide (B78521) with choline dihydrogen citrate.[4][5] It is suggested that the resulting products may be coordination compounds of ferricholine citrate and ferric hydroxide.[4] The Code of Federal Regulations (CFR) Title 21 notes that an iron-choline citrate complex can be made by reacting approximately equimolecular quantities of ferric hydroxide, choline, and citric acid for use as a source of iron in foods.[6]

Table 1: Chemical Identification of this compound Variants

| Identifier | Variant 1 | Variant 2 | Variant 3 | Variant 4 |

| Synonyms | Iron(iii)choline citrate[7] | Iron-choline citrate[8] | This compound[] | Iron Choline Citrate[1] |

| CAS Number | 1336-80-7[2][9][10] | 1336-80-7[5] | 65228-13-9[11] | 1336-80-7[1] |

| Molecular Formula | C₃₃H₆₃Fe₂N₃O₂₄[1][7] | C₁₁H₂₁FeNO₈[8] | C₁₁H₁₈FeNO₈[][11] | C₁₁H₂₁FeNO₁₁[5] |

| Molecular Weight | 997.5 g/mol [1][7] | 351.13 g/mol [8] | 348.11 g/mol [][11] | 399.13 g/mol [5] |

| Component Compounds | Iron, Citric Acid, Choline[7][8] | Iron, Citric Acid, Choline[8] | Iron, Citric Acid, Choline | Iron, Citric Acid, Choline |

Physical and Chemical Properties

This compound is generally described as a powder or an amorphous solid, with its color ranging from yellowish-brown to reddish-brown.[2][4][5][9] It is known to be hygroscopic and is freely soluble in water, forming stable solutions that can be green, greenish-brown, or reddish-brown depending on the preparation method.[4][5][9]

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Yellow-green to brown powder; Amorphous solid. | [4][5][9] |

| Taste | Sour, slightly sweet-salty. | [2] |

| Solubility | Freely soluble in water.[4][5][9] A 10% solution appears as a clear green-yellow solution.[9] | [4][5][9] |

| pH (1% solution) | ~3 | [2] |

| Melting Point | Not available.[9][10] One source reports 137-138°C, but this may refer to a different compound.[12] | [9][10][12] |

| Boiling Point | Not available. | [9][10] |

| Density | Not available.[9] One source reports 1.574 g/cm³ at 20°C.[5] | [5][9] |

| Hygroscopicity | Somewhat hygroscopic. | [4][5] |

| Iron Content | Approx. 11-14% Fe(III).[2] One analytical report shows 8.00% to 8.6%.[13] | [2][13] |

| Choline Content | One analytical report shows 20.5% to 24.5%. | [13] |

Stability and Reactivity

This compound is generally stable under normal conditions.[9]

-

Incompatible Materials : It should be kept away from strong oxidizing agents.[9]

-

Conditions to Avoid : Avoid dust formation, heat, sparks, and flames.[9]

-

Hazardous Decomposition Products : When heated to decomposition, it may produce metallic oxides, carbon oxides (CO, CO₂), nitrogen oxides (NOx), and fumes.[5][9][10]

-

Explosion Hazards : Fine dust dispersed in the air in sufficient concentrations can be a potential dust explosion hazard in the presence of an ignition source.[9]

Experimental Protocols

This protocol is based on the method described in U.S. Patent 2,575,611.[4][5]

Objective: To synthesize a water-soluble this compound complex.

Materials:

-

Ferric hydroxide (freshly prepared)

-

Choline dihydrogen citrate

-

Distilled water

Procedure:

-

Dissolve 295 parts of choline dihydrogen citrate in 200 parts of distilled water.

-

Add 107 parts of freshly prepared ferric hydroxide to the choline dihydrogen citrate solution.

-

Heat the mixture to approximately 80°C while stirring.

-

Continue heating and stirring until a homogeneous reddish-brown solution is formed, indicating the completion of the reaction.

-

The resulting solution can be used directly or dried to obtain the solid product.

-

To obtain the solid, evaporate the water from the solution. The resulting product is a reddish-brown, amorphous, hygroscopic solid.[4][5]

Caption: Workflow for the synthesis of this compound.

While not specific to the ferric complex, gravimetric methods are standard for quantifying choline content. One established method uses ammonium (B1175870) reineckate (B100417) as a precipitating agent.[14] Another method for assaying pharmaceutical-grade material involves precipitation with a cadmium chloride solution in ethanol.[15]

Objective: To determine the choline content in a sample.

Principle (Reineckate Method): Choline salts are precipitated as choline reineckate in an aqueous solution. The precipitate is then filtered, dried, and weighed. The method is reported to have a standard deviation of less than 0.2%.[14]

General Procedure Outline:

-

Dissolve a precisely weighed sample containing the choline salt in water.

-

Add a solution of ammonium reineckate to precipitate the choline as choline reineckate.

-

Allow the precipitation to complete (this may require cooling).

-

Filter the precipitate using a suitable filtration apparatus (e.g., a sintered glass crucible).

-

Wash the precipitate with a suitable solvent (e.g., cold water or ethanol) to remove impurities.

-

Dry the precipitate to a constant weight at an appropriate temperature.

-

Weigh the dried precipitate and calculate the amount of choline in the original sample using the stoichiometric factor.

Caption: General workflow for the gravimetric analysis of choline.

Objective: To determine the thermal stability and phase transitions of the sample.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General TGA Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-20 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature over a defined range (e.g., 30 °C to 600 °C).[16]

-

The resulting TGA curve provides information on decomposition temperatures and the presence of volatile components.

General DSC Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Place a small, accurately weighed sample (typically 2-10 mg) into a DSC pan (e.g., aluminum) and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Record the differential heat flow between the sample and the reference.

-

The DSC thermogram reveals thermal events such as melting, crystallization, and glass transitions.[17][18]

Biological Context: Iron Metabolism

As an iron supplement, the therapeutic function of this compound is to provide iron for critical physiological processes, primarily the synthesis of hemoglobin.[1] The iron from the complex must be absorbed and integrated into the body's iron metabolism pathways.

Caption: Simplified pathway of dietary iron absorption and transport.

References

- 1. This compound | 1336-80-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 4. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]

- 5. CHOLINE CITRATE | 1336-80-7 [chemicalbook.com]

- 6. eCFR :: 21 CFR 172.370 -- Iron-choline citrate complex. [ecfr.gov]

- 7. Iron(iii)choline citrate | C33H63Fe2N3O24 | CID 44134720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iron-choline citrate | C11H21FeNO8 | CID 129723012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iron Choline Citrate or this compound Manufacturers, SDS [mubychem.com]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Buy Iron Choline Citrate Online - Affordable Prices, Medicine Grade Powder [shreejipharmainternational.com]

- 13. 2.imimg.com [2.imimg.com]

- 14. researchgate.net [researchgate.net]

- 15. datapdf.com [datapdf.com]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Ferric Choline Citrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a novel iron supplement designed for the treatment of iron deficiency anemia. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical and clinical research. Ferric choline citrate leverages a unique combination of ferric iron, choline, and citrate to enhance iron absorption and bioavailability. Its mechanism involves a sophisticated interplay of gastrointestinal chemistry, cellular transport pathways, and systemic iron regulation. This guide details the absorption, cellular uptake, and metabolic fate of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways using Graphviz DOT language.

Introduction

Iron deficiency is a global health issue, and oral iron supplementation remains the cornerstone of treatment. However, traditional ferrous iron salts are often associated with poor tolerability, leading to low patient compliance. This compound has emerged as a promising alternative, offering a potentially better-tolerated and efficacious option for replenishing iron stores. This technical guide delves into the core mechanisms that underpin the function of this compound in biological systems.

This compound is a chelated iron compound synthesized from ferric hydroxide (B78521) and choline dihydrogen citrate.[1][2] This formulation is designed to improve the solubility and absorption of ferric iron in the gastrointestinal tract.[3][4]

Gastrointestinal Absorption

The absorption of iron from this compound is a multi-step process that begins in the lumen of the small intestine and involves both the iron and its chelating ligands, choline and citrate.

Role of Citrate in Iron Solubility and Uptake

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state, which is poorly soluble at the neutral pH of the small intestine. Citrate plays a crucial role in overcoming this challenge by forming a soluble complex with ferric iron.[3][4] This chelation process keeps the iron in a bioavailable form, preventing its precipitation as ferric hydroxide.[3] Studies have shown that citrate enhances the absorption of non-heme iron by maintaining its solubility.[3][4]

The absorption of iron from ferric citrate is an active process that relies on the conventional transcellular pathway involving the iron transport protein ferroportin.[5] It does not appear to be significantly absorbed via the paracellular route, even though citrate has been suggested to potentially disrupt tight junctions between enterocytes.[5][6]

Cellular Uptake of Iron

The uptake of ferric iron from the citrate complex at the apical membrane of the enterocyte is a critical step. While the predominant pathway for non-heme iron absorption involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺) by duodenal cytochrome b (Dcytb) and subsequent transport by the divalent metal transporter 1 (DMT1), there is also evidence for a transferrin-independent pathway for ferric iron uptake. This pathway is thought to involve β₃-integrin and mobilferrin.

The expression of both DMT1 and ferroportin is regulated by the body's iron status. In iron deficiency, the expression of these transporters is upregulated to increase iron absorption.[7] Conversely, in states of iron overload, their expression is decreased.[7] Iron treatment in Caco-2 cells has been shown to downregulate the mRNA expression of both DMT1 and ferroportin.[8]

Absorption and Metabolism of Choline and Citrate

Choline is absorbed from the intestine via a specific transporter, SLC44A1 (CTL1), through facilitated diffusion.[9] The uptake is a carrier-mediated process and can be sodium-dependent.[9][10] Once absorbed, choline enters the portal circulation.[9] A portion of unabsorbed choline can be metabolized by the gut microbiota to trimethylamine (B31210) (TMA).[9][11]

Citrate is also transported across the brush-border membrane of enterocytes by a sodium-coupled transporter, the Na⁺/dicarboxylate cotransporter (NaDC-1).[12] Absorbed citrate can enter the Krebs cycle within the enterocyte or be transported into the portal circulation.[13][14]

Intracellular Iron Metabolism

Once inside the enterocyte, the absorbed iron enters the labile iron pool. From here, it can be utilized in several ways:

-

Storage: Iron can be stored within the enterocyte in the protein ferritin. This stored iron is lost when the enterocyte is sloughed off at the end of its lifespan.

-

Transport: Iron destined for systemic circulation is transported across the basolateral membrane by the iron exporter ferroportin. This process requires the iron to be re-oxidized to its ferric state by the enzyme hephaestin.

-

Regulation: The expression of proteins involved in iron metabolism, such as DMT1 and ferroportin, is regulated by intracellular iron levels through the iron-regulatory protein/iron-responsive element (IRP/IRE) system.[15]

Systemic Iron Regulation

The systemic regulation of iron homeostasis is primarily controlled by the liver-derived hormone hepcidin (B1576463). Hepcidin regulates iron efflux from enterocytes and macrophages by binding to ferroportin, leading to its internalization and degradation.[16] High hepcidin levels, often seen in inflammatory states, lead to decreased iron absorption and availability.

Quantitative Data

Table 1: Bioavailability of this compound

| Iron Source | Relative Biological Value (vs. FeSO₄ = 100) | Species | Method | Reference |

| This compound | ~140 | Pig | Hemoglobin regeneration and Fe retention | [17] |

| Ferric Citrate (in humans with normal iron stores) | 19% (vs. Fe(II)-ascorbate = 100%) | Human | ⁵⁹Fe whole body retention | [18] |

Table 2: Clinical Efficacy of this compound (Ferrocholinate) in Children with Iron Deficiency Anemia

| Parameter | Value | Reference |

| Therapeutic Dosage | 1.2 cc/kg/day (6 mg/kg elemental iron) | [2] |

| Overall Efficacy Rate | 84.2% | [2] |

Table 3: Clinical Efficacy of Ferric Citrate Hydrate in Adults with Iron Deficiency Anemia

| Parameter | Ferric Citrate Hydrate | Placebo/Control | Reference |

| Hemoglobin Increase at Week 4 | 80% of patients reached >11 g/dL | - | [19] |

| Hemoglobin Increase at Week 12 | 2.25 g/dL | 0.06 g/dL | [20] |

| Ferritin Increase | Significant increase from baseline | - | [21] |

| Transferrin Saturation (TSAT) Increase | Significant increase from baseline | - | [21] |

Experimental Protocols

Caco-2 Cell Iron Uptake Assay (General Protocol)

This protocol is a general guideline for assessing iron uptake from different iron sources using the Caco-2 human intestinal cell line.

-

Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Iron Treatment: The apical side of the Caco-2 monolayer is incubated with the iron compound of interest (e.g., this compound) at a defined concentration for a specific duration (e.g., 2 hours). A control group with no added iron is also included.

-

Washing: After incubation, the cells are washed extensively with a buffer containing a chelator (e.g., BPDS) to remove any surface-bound iron.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Iron Quantification: The amount of iron taken up by the cells is quantified using methods such as atomic absorption spectroscopy or by measuring the formation of the iron storage protein, ferritin, using an ELISA.[22][23]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Gastrointestinal Absorption of this compound

Caption: Proposed pathway for the absorption of this compound in the small intestine.

Diagram 2: Intracellular Fate and Regulation of Iron

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical and Experimental Pediatrics [e-cep.org]

- 3. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Enteral ferric citrate absorption is dependent on the iron transport protein ferroportin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal uptake of iron delivered as ferric citrate | Iron Metabolism [haaselab.org]

- 7. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline - Wikipedia [en.wikipedia.org]

- 10. Choline uptake by isolated enterocytes of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Relationship between Choline Bioavailability from Diet, Intestinal Microbiota Composition, and Its Modulation of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Citrate transport by the kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. IRE-dependent Regulation of Intestinal Dmt1 Prevails During Chronic Dietary Iron Deficiency but is Dispensable in Conditions of Acute Erythropoietic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. termedia.pl [termedia.pl]

- 17. Bioavailability of iron from this compound and a ferric copper cobalt choline citrate complex for young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intestinal absorption of 59Fe from neutron-activated commercial oral iron(III)-citrate and iron(III)-hydroxide-polymaltose complexes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hcplive.com [hcplive.com]

- 20. ACCRUFeR® Established Safety & Efficacy| Official Patient Site [accrufer.com]

- 21. A Prospective Clinical Study of Ferric Citrate Hydrate for Chronic Heart Failure with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Choline Citrate: A Technical Guide to its Role in Iron-Deficiency Anemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of novel iron supplementation strategies with improved efficacy and tolerability. Ferric choline (B1196258) citrate (B86180), a chelated form of iron, has emerged as a promising compound in this area of research. This technical guide provides an in-depth analysis of the current understanding of ferric choline citrate's role in IDA research, focusing on its mechanism of action, bioavailability, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

This compound is a complex in which ferric iron (Fe³⁺) is chelated with choline and citrate. This chelation is intended to enhance the solubility and absorption of iron in the gastrointestinal tract. Unlike simple iron salts, which can release free iron ions that catalyze the formation of reactive oxygen species and cause gastrointestinal side effects, the chelated structure of this compound is designed to deliver iron to the intestinal absorption sites in a more controlled manner.

Mechanism of Action and Intestinal Absorption

The intestinal absorption of iron from this compound is a multi-step process that is not yet fully elucidated but is believed to involve several key pathways.

Luminal Phase

In the acidic environment of the stomach, this compound is likely to remain soluble. As it transitions to the more alkaline environment of the duodenum, the chelation with citrate and choline helps to maintain the iron in a soluble, bioavailable form, preventing its precipitation as ferric hydroxide.

Intestinal Absorption Pathways

The primary route for non-heme iron absorption is via the divalent metal transporter 1 (DMT1), which requires the reduction of ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. This reduction is facilitated by duodenal cytochrome B (DcytB), a ferrireductase located on the apical membrane of enterocytes.

In addition to this classical pathway, research on ferric citrate suggests the possibility of a paracellular absorption route, where the iron complex passes between the intestinal epithelial cells. The citrate component may play a role in transiently increasing the permeability of tight junctions, facilitating this process. The precise contribution of the choline moiety to this process is an area of ongoing research, but it may influence the stability and transport of the complex across the intestinal lumen.

Systemic Iron Regulation: The Hepcidin-Ferroportin Axis

Once absorbed into the enterocyte, iron can either be stored within the cell bound to ferritin or exported into the bloodstream via the basolateral transporter ferroportin. The expression and activity of ferroportin are tightly regulated by the hepatic peptide hormone hepcidin (B1576463). High levels of hepcidin lead to the internalization and degradation of ferroportin, thereby trapping iron within the enterocytes and reducing systemic iron availability. Conversely, low hepcidin levels allow for increased iron export into the circulation.

Studies on ferric citrate have shown that it can lead to an increase in hepcidin levels, which is a physiological response to increased iron absorption. The dynamics of hepcidin regulation following this compound administration are crucial for understanding its overall efficacy and safety profile.

Quantitative Data on Bioavailability and Efficacy

The bioavailability and efficacy of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Comparative Bioavailability of this compound in a Porcine Model

| Iron Source | Relative Biological Value (vs. Ferrous Sulfate = 100) | Reference |

| This compound | ~140 | [1] |

| Ferrous Sulfate | 100 | [1] |

Table 2: Efficacy of Ferric Citrate vs. Ferrous Sulfate in Patients with Chronic Kidney Disease and Iron Deficiency (12-week study)

| Parameter | Ferric Citrate Group (Mean Change) | Ferrous Sulfate Group (Mean Change) | Between-Group Difference (95% CI) | P-value | Reference |

| Transferrin Saturation (TSAT) | +14% | +6% | 8% (1 to 15) | 0.02 | [2][3] |

| Serum Ferritin | +55 ng/mL | +18 ng/mL | 37 ng/mL (10 to 64) | 0.009 | [2][3] |

| Hemoglobin | +0.8 g/dL | +0.5 g/dL | 0.3 g/dL (-0.2 to 0.8) | NS | [2][3] |

| Hepcidin | +83 pg/mL | +14 pg/mL | 69 pg/mL (8 to 130) | <0.05 | [2][3] |

NS = Not Significant

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of iron supplements. Below are representative methodologies for in vivo and in vitro studies.

In Vivo: Porcine Model for Iron Bioavailability

This protocol is based on studies evaluating iron supplements in anemic piglets.

Methodology:

-

Induction of Anemia: Newborn piglets are made anemic by withholding the standard iron dextran (B179266) injection.

-

Weaning and Group Allocation: Piglets are weaned at approximately 14 days of age and allocated to different dietary groups based on hemoglobin levels and body weight.

-

Dietary Intervention: Piglets are fed a basal iron-deficient diet supplemented with either a standard iron source (e.g., ferrous sulfate) at graded levels or the test compound (this compound).

-

Blood Collection and Analysis: Blood samples are collected at regular intervals to monitor hemoglobin concentration, hematocrit, and serum iron levels.

-

Hemoglobin Regeneration Efficiency: The efficiency of hemoglobin regeneration is calculated based on the increase in hemoglobin levels over the study period.

-

Iron Retention: A balance study can be performed by analyzing iron content in the diet and feces to determine the amount of iron retained by the animal.

-

Relative Biological Value (RBV) Calculation: The RBV of the test iron source is calculated by comparing the slope of the dose-response curve (hemoglobin regeneration or iron retention) to that of the standard iron source.

In Vitro: Caco-2 Cell Culture Model for Iron Absorption

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal iron absorption.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium.

-

Simulated Gastrointestinal Digestion: The test compound (this compound) is subjected to a simulated in vitro digestion process to mimic the conditions of the stomach and small intestine.

-

Application to Caco-2 Monolayer: The digested sample is applied to the apical side of the Caco-2 cell monolayer.

-

Measurement of Iron Uptake: After a defined incubation period, iron uptake by the cells is quantified. This can be done by measuring:

-

Cellular Ferritin Formation: Ferritin is an iron storage protein, and its concentration within the cells, measured by ELISA, is proportional to iron uptake.

-

Transepithelial Iron Transport: The amount of iron that has been transported across the cell monolayer to the basolateral compartment is measured.

-

-

Data Analysis: Iron uptake from this compound is compared to that of a control iron source (e.g., ferrous sulfate) and a blank control.

Conclusion

This compound represents a promising alternative to traditional iron supplements for the management of iron-deficiency anemia. Preclinical studies indicate a higher relative bioavailability compared to ferrous sulfate. Its chelated structure is designed to improve solubility and potentially reduce gastrointestinal side effects. The mechanism of absorption likely involves both the established DMT1-mediated pathway for ferrous iron and potentially a paracellular route. Further research is warranted to fully elucidate the role of the choline moiety in iron absorption and to conduct large-scale clinical trials in diverse populations to confirm its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel iron compounds.

References

- 1. Choline uptake by isolated enterocytes of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane transport mechanisms of choline in human intestinal epithelial LS180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of 4 iron supplementation protocols to protect suckling piglets from anemia - PMC [pmc.ncbi.nlm.nih.gov]

Ferric Choline Citrate: A Chelated Iron Compound for Enhanced Bioavailability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a chelated iron compound designed to offer a bioavailable source of iron for the treatment and prevention of iron deficiency anemia. By complexing ferric iron with choline and citrate, this compound aims to improve solubility, stability, and absorption in the gastrointestinal tract compared to traditional ferrous salts. This technical guide provides a comprehensive overview of the function of ferric choline citrate, including its synthesis, proposed mechanism of action, and available data on its bioavailability. Detailed experimental protocols and visualizations of relevant biological pathways are presented to support further research and development in this area.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. Traditional ferrous iron salts, while effective, are often associated with gastrointestinal side effects that can lead to poor patient compliance. Chelated iron compounds, such as this compound, represent an alternative approach. Chelation aims to keep the iron soluble and protected from interactions in the digestive tract that would otherwise render it non-absorbable. This guide delves into the technical aspects of this compound as a chelated iron compound.

Synthesis and Chemical Structure

This compound is synthesized through the reaction of ferric hydroxide (B78521) with choline dihydrogen citrate[1][2]. The process typically involves heating an aqueous solution of the reactants to form a homogenous solution, which can then be used as a liquid or dried to a powder[2].

The exact coordination chemistry of the resulting complex is not definitively established in the public domain. However, it is proposed to be a coordination product of ferric iron with both choline and citrate ions[2]. The citrate molecule, with its three carboxyl groups and one hydroxyl group, can act as a multidentate ligand, chelating the ferric iron. Choline, a quaternary ammonium (B1175870) cation, may be involved in stabilizing the complex. Further spectroscopic and crystallographic studies are required to fully elucidate the precise molecular structure.

A patent for iron choline citrates suggests that the acidic groups of choline dihydrogen citrate react with iron compounds to form the complex[2]. It is also noted that the resulting compounds are somewhat analogous to ferric ammonium citrates[2].

Proposed Mechanism of Action as a Chelated Iron Compound

The primary function of chelating iron in the form of this compound is to enhance its bioavailability. The proposed mechanisms for this enhancement are multifaceted and are depicted in the logical relationship diagram below.

Caption: Logical relationship of this compound's function.

The chelation of ferric iron to citrate and choline is thought to confer several advantages:

-

Enhanced Solubility: Citrate is known to form soluble complexes with ferric iron over a range of pH values. This is critical in the alkaline environment of the small intestine, where inorganic ferric iron would otherwise precipitate as insoluble ferric hydroxide, rendering it unavailable for absorption.

-

Protection from Inhibitors: The chelated structure may protect the iron from interacting with dietary inhibitors of iron absorption, such as phytates and polyphenols.

-

Direct Cellular Interaction: The entire chelated molecule or partially dissociated forms may interact with the intestinal epithelium in a manner that facilitates iron uptake.

Intestinal Absorption Pathway

The absorption of iron from this compound is believed to follow the general pathway for non-heme iron, albeit with potentially enhanced efficiency. The key steps are illustrated in the diagram below.

Caption: Proposed intestinal absorption pathway of iron from this compound.

While the precise mechanism for this compound is not fully elucidated, it is hypothesized that the complex maintains iron in a soluble form, allowing for efficient reduction of Fe(III) to Fe(II) by duodenal cytochrome B (DcytB) at the apical membrane of the enterocyte. The resulting ferrous iron is then transported into the cell via the divalent metal transporter 1 (DMT1). Once inside the enterocyte, the iron can either be stored within the protein ferritin or exported into the bloodstream through the basolateral transporter ferroportin. It is also plausible that the chelate itself or other forms of ferric iron may be taken up by the enterocyte through alternative pathways. Studies on ferric citrate have shown that its absorption is dependent on ferroportin, suggesting it utilizes the conventional transcellular pathway.

Bioavailability and Efficacy Data

The bioavailability of this compound has been evaluated in preclinical and clinical studies, generally showing favorable results compared to ferrous sulfate (B86663).

Preclinical Data

A key study in young pigs demonstrated the superior bioavailability of iron from this compound.

Table 1: Relative Bioavailability of this compound in Young Pigs

| Iron Source | Relative Biological Value (Hemoglobin Regeneration) | Relative Biological Value (Iron Retention) |

| Ferrous Sulfate (FeSO₄·7H₂O) | 100 | 100 |

| This compound | ~140[3][4][5] | ~140[3][4][5] |

| Ferric Copper Cobalt Choline Citrate | ~140[3][4][5] | ~140[3][4][5] |

Data from Miller et al. (1981)

Clinical Data

While direct clinical trial data on this compound is limited in publicly available literature, studies on the closely related compound, ferric citrate, provide valuable insights. A randomized clinical trial in patients with chronic kidney disease (CKD) and iron deficiency compared the effects of ferric citrate to ferrous sulfate.

Table 2: Change in Iron Parameters in CKD Patients Treated with Ferric Citrate vs. Ferrous Sulfate (12 weeks)

| Parameter | Ferric Citrate (Mean Change) | Ferrous Sulfate (Mean Change) | Between-Group Difference (95% CI) | P-value |

| Transferrin Saturation (%) | +13 | +5 | 8 (1 to 15) | 0.02[6] |

| Serum Ferritin (ng/mL) | +87 | +50 | 37 (10 to 64) | 0.009[6] |

| Hemoglobin (g/dL) | +0.8 | +0.5 | 0.3 (-0.2 to 0.8) | NS[6][7] |

| Hepcidin (pg/mL) | +116 | +47 | 69 (8 to 130) | <0.05[6][7] |

Data adapted from a study on ferric citrate (not this compound) in CKD patients.[6][7][8]

These results indicate that ferric citrate leads to a greater increase in iron stores (ferritin) and the amount of iron readily available for erythropoiesis (transferrin saturation) compared to ferrous sulfate in this patient population[6].

Experimental Protocols

Hemoglobin Regeneration Efficiency (HRE) Assay (Adapted from Rodent Models)

This protocol provides a general framework for assessing the bioavailability of an iron source based on its ability to restore hemoglobin levels in anemic subjects.

Caption: Workflow for a typical Hemoglobin Regeneration Efficiency assay.

-

Induction of Anemia: Weanling rats are placed on an iron-deficient diet for approximately 4 weeks to induce anemia (hemoglobin levels typically < 6 g/dL).

-

Repletion Period: Animals are randomized into groups and fed a repletion diet containing the iron source to be tested (e.g., this compound) or a control iron source (e.g., ferrous sulfate) at varying concentrations for a period of 14 days.

-

Hemoglobin Measurement: Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentration.

-

Calculation of HRE: Hemoglobin regeneration efficiency is calculated using the following formula: HRE = (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Intake Where Hemoglobin Iron (mg) = Body Weight (kg) x Blood Volume (e.g., 0.067 L/kg) x Hemoglobin (g/L) x 3.35 (mg Fe/g Hb).

-

Data Analysis: The HRE values for the test compound are compared to the control compound to determine the relative bioavailability.

In Vitro Dissolution Testing

This protocol simulates the pH changes in the gastrointestinal tract to assess the solubility and iron release from an oral iron supplement.

-

Apparatus: A standard USP dissolution apparatus (e.g., paddle apparatus) is used.

-

Simulated Gastric Fluid (SGF): The iron supplement is placed in SGF (pH 1.2-2.0) at 37°C and stirred. Aliquots are withdrawn at various time points (e.g., 15, 30, 60, 120 minutes) to measure the amount of dissolved iron.

-

Simulated Intestinal Fluid (SIF): After the gastric phase, the pH of the medium is adjusted to simulate the conditions of the small intestine (pH 6.8-7.4). The dissolution study is continued, with aliquots taken at various time points to measure dissolved iron.

-

Iron Analysis: The concentration of iron in the collected aliquots is determined using a suitable analytical method, such as atomic absorption spectroscopy or a colorimetric assay.

Caco-2 Cell Permeability Assay

This in vitro model is used to predict intestinal absorption of compounds.

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports to form a confluent monolayer that differentiates to resemble the intestinal epithelium.

-

Application of Test Compound: A solution of this compound is added to the apical (luminal) side of the Caco-2 monolayer.

-

Sampling: Samples are taken from the basolateral (blood) side at various time points to measure the amount of iron that has been transported across the cell layer.

-

Quantification: Iron content in the basolateral samples is quantified. The apparent permeability coefficient (Papp) can then be calculated to estimate the rate of intestinal absorption.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively studied, iron and choline individually are known to influence various cellular processes. Iron chelation, in general, can impact inflammatory signaling pathways in intestinal cells. For example, iron chelators have been shown to modulate the production of cytokines like IL-6 and VEGF, and these effects can be regulated through MAPK pathways such as p38, ERK, and JNK[9].

Caption: General signaling pathway influenced by iron chelation.

Further research is warranted to investigate the specific effects of this compound on these and other signaling pathways involved in iron homeostasis and intestinal health.

Conclusion

This compound is a promising chelated iron compound with evidence of enhanced bioavailability compared to ferrous sulfate in preclinical models. The proposed mechanism of action centers on the ability of the chelate to maintain iron solubility and protect it from inhibitors in the gastrointestinal tract, thereby facilitating its absorption through the conventional non-heme iron pathway. While clinical data on this compound is not extensive, studies on the related compound ferric citrate support the potential for improved iron repletion. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound. Future research should focus on elucidating the precise chemical structure, the specific interactions with intestinal transporters, and the direct impact on cellular signaling pathways to fully characterize the function of this compound as a therapeutic agent for iron deficiency.

References

- 1. Clinical and Experimental Pediatrics [e-cep.org]

- 2. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability of iron from this compound and a ferric copper cobalt choline citrate complex for young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. journals.physiology.org [journals.physiology.org]

The Synergistic Role of Choline and Citrate in the Efficacy of Ferric Choline Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a novel iron supplement designed to address iron deficiency anemia. Its efficacy is attributed to the unique interplay between its three core components: iron, choline, and citrate. This technical guide delves into the molecular mechanisms underpinning the roles of choline and citrate in enhancing the bioavailability and therapeutic effectiveness of the iron within this complex. Through a comprehensive review of preclinical and clinical data, this document elucidates the distinct and synergistic contributions of each component to iron absorption, transport, and cellular utilization. Detailed experimental protocols for key bioassays and visualization of the associated signaling pathways are provided to facilitate further research and development in this area.

Introduction

Iron deficiency remains the most prevalent nutritional deficiency worldwide, necessitating the development of iron supplementation strategies with improved efficacy and tolerability. Ferric choline citrate has emerged as a promising candidate, leveraging the biochemical properties of choline and citrate to optimize iron delivery. This guide explores the multifaceted roles of these two components, from enhancing iron solubility and absorption in the gastrointestinal tract to their influence on cellular iron metabolism and related signaling pathways.

The Role of Citrate: Enhancing Iron Solubility and Absorption

Citrate, a tricarboxylic acid, plays a crucial role in maintaining iron in a soluble and bioavailable form in the intestinal lumen.[1] In its ferric (Fe³⁺) state, iron is prone to precipitation at the neutral pH of the small intestine, rendering it non-absorbable. Citrate acts as a chelating agent, forming a stable, soluble complex with ferric iron.[1][2] This prevents the formation of insoluble ferric hydroxide, thereby increasing the concentration of iron available for absorption by enterocytes.[2]

The absorption of iron from ferric citrate involves a multi-step process at the apical membrane of the enterocyte. The ferric iron in the citrate complex is first reduced to its ferrous (Fe²⁺) form by duodenal cytochrome B (Dcytb), a ferrireductase.[3] The resulting ferrous iron is then transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[3]

Signaling Pathway: Intestinal Iron Absorption from Ferric Citrate

The following diagram illustrates the key steps in the absorption of iron from the ferric citrate complex in the duodenum.

References

Initial Investigations into Ferric Choline Citrate for Therapeutic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180), a chelated form of iron, has been investigated as a therapeutic agent primarily for the treatment of iron-deficiency anemia. This technical guide provides a comprehensive overview of the foundational research into this compound, summarizing key findings on its efficacy, bioavailability, and safety profile. Detailed experimental protocols from pivotal preclinical and clinical studies are presented to facilitate reproducibility and further investigation. The guide also includes visualizations of relevant biological pathways and experimental workflows to provide a clear understanding of the compound's mechanism of action and the methodologies used in its evaluation.

Introduction

Ferric choline citrate is an iron complex synthesized from ferric hydroxide (B78521) and choline dihydrogen citrate.[1] It is designed to provide a bioavailable and well-tolerated source of iron for the prevention and treatment of hypochromic, microcytic anemias resulting from iron deficiency.[1] The chelated nature of this compound is intended to minimize the release of free ionic iron in the gastrointestinal tract, potentially reducing the incidence of adverse effects commonly associated with other oral iron supplements like ferrous sulfate (B86663).[1] This document consolidates the initial scientific investigations that form the basis of our current understanding of this compound's therapeutic potential.

Therapeutic Efficacy

The primary therapeutic application of this compound investigated to date is the treatment of iron-deficiency anemia.

Clinical Evidence in Pediatric Populations

An early clinical trial assessed the effectiveness of this compound syrup in 19 children with iron-deficiency anemia. The study reported an overall effective rate of 84.2%.[1] However, three patients with concurrent severe infections and congenital heart disease did not respond to the therapy.[1]

Preclinical Evidence in Animal Models

Studies in young pigs have been instrumental in determining the relative bioavailability of iron from this compound. These studies are crucial for establishing the potential efficacy of a new iron supplement.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial investigations into this compound.

Table 1: Clinical Efficacy in Pediatric Iron-Deficiency Anemia

| Parameter | Value | Reference |

| Number of Patients | 19 | [1] |

| Overall Efficacy Rate | 84.2% | [1] |

| Dosage (Elemental Iron) | 6 mg/kg/day | [1] |

Table 2: Relative Bioavailability in a Porcine Model

| Iron Source | Relative Bioavailability (vs. FeSO₄·7H₂O = 100) | Method | Reference |

| This compound | ~140 | Hemoglobin Regeneration | [2][3] |

| This compound | ~140 | Iron Retention | [2][3] |

Table 3: Safety and Tolerability in a Pediatric Clinical Trial

| Adverse Event | Incidence | Notes | Reference |

| Transient Nausea | 2/19 (10.5%) | Symptoms resolved with continued therapy | [1] |

| Mild Diarrhea | 1/19 (5.3%) | Symptom resolved with continued therapy | [1] |

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Pediatric Clinical Trial for Iron-Deficiency Anemia

-

Study Population: 19 pediatric patients diagnosed with iron-deficiency anemia.[1]

-

Intervention: Administration of this compound syrup orally.[1]

-

Dosage: 1.2 cc/kg of syrup, equivalent to 6 mg/kg of elemental iron, divided into three daily doses.[1]

-

Efficacy Assessment: The primary outcome was the clinical effectiveness in treating iron-deficiency anemia, though the specific hematological parameters for this determination are not detailed in the available literature.[1]

-

Safety Monitoring: Patients were monitored for adverse effects, with any reported symptoms documented.[1]

Hemoglobin Regeneration and Iron Retention in a Porcine Model

-

Animal Model: Young pigs, which are a well-established model for iron bioavailability studies due to their rapid growth and susceptibility to iron-deficiency anemia.

-

Study Design: Two experiments were conducted to compare the bioavailability of iron from this compound to that of a standard, ferrous sulfate (FeSO₄·7H₂O).[2][3]

-

Method 1: Hemoglobin Regeneration: This method assesses the ability of the test iron source to support the synthesis of hemoglobin in iron-depleted animals. The relative biological value is calculated based on the amount of iron from the test source required to produce a given hemoglobin response compared to the standard.

-

Method 2: Iron Retention: This method measures the amount of iron from the test source that is absorbed and retained in the body. The relative biological value is determined by comparing the iron retention from the test source to that of the standard.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

General Iron Absorption Pathway

This diagram illustrates the general pathway of dietary iron absorption in the duodenum, which is relevant to understanding the mechanism of action of any oral iron supplement.

Caption: General pathway of dietary iron absorption in the duodenum.

Experimental Workflow for Porcine Bioavailability Study

This diagram outlines the key steps in the experimental workflow used to determine the relative bioavailability of this compound in young pigs.

Caption: Experimental workflow for the porcine bioavailability study.

Synthesis and Characterization

This compound is synthesized by reacting ferric hydroxide with choline dihydrogen citrate.[1] A patented method describes the preparation by adding freshly prepared ferric hydroxide to a solution of choline dihydrogen citrate in distilled water and heating the mixture to approximately 80°C until a homogeneous solution is formed. The resulting reddish-brown solution can be used as is or dried to an amorphous solid.

Safety and Toxicology

Initial clinical data suggests that this compound is better tolerated than ferrous sulfate.[1] In the pediatric study, adverse effects were limited to transient nausea and mild diarrhea in a small number of patients, and these symptoms resolved with continued treatment.[1] For a related compound, ferric citrate, a 13-week subchronic toxicity study in F344 rats established a no-observed-adverse-effect level (NOAEL) of 1.0% in the diet, corresponding to 596 mg/kg body weight/day for males and 601 mg/kg body weight/day for females.

Discussion and Future Directions

The initial investigations into this compound demonstrate its potential as an effective and well-tolerated treatment for iron-deficiency anemia. The higher relative bioavailability compared to ferrous sulfate in a preclinical model is a promising finding that warrants further investigation in human subjects.

Future research should focus on several key areas to build upon this foundational knowledge:

-

Human Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are needed to fully characterize its pharmacokinetic profile.

-

Mechanism of Absorption: In vitro studies, for example using Caco-2 cell monolayers, could elucidate the specific mechanisms of iron uptake from the this compound complex at the intestinal level.

-

Comparative Clinical Trials: Large-scale, randomized controlled trials comparing the efficacy and tolerability of this compound to other oral iron preparations in diverse patient populations are required to establish its place in therapy.

-

Long-term Safety: While short-term data is encouraging, long-term safety studies are necessary to fully assess the toxicological profile of this compound with chronic administration.

-

Impact on Iron Homeostasis: Investigations into the effect of this compound on key regulators of iron metabolism, such as hepcidin (B1576463) and ferroportin, would provide a more complete understanding of its physiological effects.

Conclusion

The early research on this compound provides a solid foundation for its development as a therapeutic agent for iron-deficiency anemia. Its favorable bioavailability and tolerability profile suggest it may offer advantages over existing oral iron therapies. The detailed experimental protocols and data summaries provided in this technical guide are intended to support further research and development efforts in this area.

References

Methodological & Application

Application Notes and Protocols for Ferric Choline Citrate as a Cell Culture Supplement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron and choline (B1196258) are essential nutrients for mammalian cell growth and proliferation in culture. Iron is a critical cofactor for numerous enzymes involved in cellular respiration, DNA synthesis, and metabolism. Choline is a fundamental component of cell membranes, being a precursor for the synthesis of major phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and it also plays a role in cell signaling.[1] Ferric choline citrate (B86180) is a supplement that combines both of these vital components, aiming to provide a stable and bioavailable source of iron and choline to enhance cell culture performance.

These application notes provide a comprehensive guide for the use of ferric choline citrate as a cell culture supplement, including recommended concentrations, preparation of stock solutions, and protocols for evaluating its effects on cell viability, proliferation, and product yield. The information presented is a synthesis of data on the individual components, ferric citrate and choline, to provide a framework for the application of the combined supplement.

Data Presentation

Table 1: Recommended Concentration Ranges for Ferric Citrate and Choline in Cell Culture

| Component | Cell Line Example | Recommended Concentration | Expected Effects |

| Ferric Citrate | CHO Cells | 0.1 - 0.5 mM[2] | Increased cell growth, enhanced monoclonal antibody (mAb) production.[2][3][4] |

| Ferric Citrate | CHO-K1 Cells | Up to 2 mM (viability >90%)[5] | Supports high cell density. |

| Choline | Bovine Lymphocytes | 3.2 - 13.2 µM | Enhanced lymphocyte proliferation.[6] |

| Choline | General Mammalian Cells | Varies widely by cell type and media formulation | Supports membrane integrity and cell signaling.[1] |

Table 2: Quantitative Effects of Iron Supplementation on CHO Cell Culture

| Parameter | Iron Concentration | Fold Increase (vs. Low Iron) | Reference |

| Peak Viable Cell Density | 110 µM vs 10 µM | ~1.26 | [7] |

| Final Titer | 110 µM vs 10 µM | ~1.37 | [7] |

| mAb Productivity with Citrate | 0.1 - 0.5 mM Iron + 0.125 - 1 mM Citrate | 30-40% increase | [2] |

| Cellular ATP Level with Citrate | - | ~30% higher | [2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol is a derived procedure for preparing a combined stock solution based on protocols for the individual components.[8]

Materials:

-

Ferric Citrate (Cell culture grade, e.g., Sigma-Aldrich F3388)[9]

-

Choline Chloride (Cell culture grade)

-

Cell culture grade water (e.g., WFI or equivalent)

-

Sterile 0.22 µm filter

-

Sterile storage bottles

Procedure:

-

Dissolving Ferric Citrate:

-

In a sterile beaker, dissolve ferric citrate in cell culture grade water at a concentration of 100 mM (24.5 g/L).

-

Gentle heating (e.g., in a 37°C water bath) may be required to fully dissolve the ferric citrate.

-

-

Adding Choline Chloride:

-

Once the ferric citrate is completely dissolved and the solution has cooled to room temperature, add choline chloride to a final concentration of 100 mM (13.96 g/L).

-

Stir gently until the choline chloride is fully dissolved.

-

-

Sterilization and Storage:

-

Sterilize the final solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 2-8°C, protected from light. The stability of the combined solution should be empirically determined, but individual stock solutions are generally stable for several months.

-

Protocol 2: Optimizing the Concentration of this compound for a Specific Cell Line

Objective: To determine the optimal concentration of this compound for maximizing cell growth, viability, and (if applicable) recombinant protein production for a specific cell line.

Workflow:

Experimental workflow for optimizing this compound concentration.

Procedure:

-

Cell Seeding: Seed the target cell line into multiple culture vessels (e.g., T-flasks, shake flasks, or multi-well plates) at a consistent initial cell density.

-

Media Preparation: Prepare the growth medium supplemented with a range of this compound concentrations. A typical starting range could be 0 µM (control), 50 µM, 100 µM, 200 µM, 400 µM, and 800 µM. Ensure each concentration is tested in triplicate.

-

Cell Culture: Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2).

-

Monitoring: Monitor cell growth and viability at regular intervals (e.g., daily) using a suitable method like trypan blue exclusion or an automated cell counter.

-

Harvesting: At the end of the culture period (e-g., when the control culture reaches the stationary phase), harvest the cells and the culture supernatant.

-

Analysis:

-

Determine the final viable cell density and overall viability for each concentration.

-

If applicable, measure the concentration of the recombinant protein in the culture supernatant using an appropriate assay (e.g., ELISA, HPLC).

-

-

Data Interpretation: Plot the viable cell density and product titer as a function of the this compound concentration to determine the optimal concentration that yields the highest cell growth and productivity.

Signaling Pathways

Iron-Dependent Signaling Pathway

Iron homeostasis is tightly regulated within the cell. The following diagram illustrates the key components of iron uptake and regulation.

Simplified diagram of cellular iron uptake and regulation.

Ferric iron from ferric citrate is typically reduced to ferrous iron (Fe²⁺) at the cell surface before being transported into the cell by transporters like the Divalent Metal Transporter 1 (DMT1).[10][11] Intracellular iron levels are regulated by Iron Regulatory Proteins (IRPs) which control the translation of proteins involved in iron storage (ferritin) and transport.[12][13]

Choline-Dependent Signaling Pathway

Choline is transported into the cell and is primarily used for the synthesis of phosphatidylcholine, a key component of cell membranes. This pathway is crucial for membrane integrity and signaling.

Simplified diagram of choline uptake and metabolism for membrane synthesis.

Choline is taken up by specific transporters and then phosphorylated by choline kinase.[14][15] Through a series of enzymatic reactions, it is converted to phosphatidylcholine and sphingomyelin, which are essential for cell membrane structure and function, as well as being involved in various signaling cascades.[16][17]

Conclusion

This compound has the potential to be a valuable supplement in cell culture by providing two essential nutrients in a single, stable formulation. The protocols and data presented here offer a starting point for researchers to systematically evaluate and optimize the use of this compound in their specific cell culture systems. By carefully determining the optimal concentration, researchers can potentially achieve significant improvements in cell growth, viability, and the yield of biopharmaceutical products. Further investigation into the synergistic effects of iron and choline when delivered as a single complex is warranted to fully elucidate its benefits in various cell lines and bioprocesses.

References

- 1. Choline: Dietary Requirements and Role in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ambic.org [ambic.org]

- 4. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Choline Regulates the Function of Bovine Immune Cells and Alters the mRNA Abundance of Enzymes and Receptors Involved in Its Metabolism in vitro [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 9. Ferric citrate BioReagent, cell culture mammalian 3522-50-7 [sigmaaldrich.com]

- 10. haaselab.org [haaselab.org]

- 11. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of cellular iron sensing, regulation of erythropoiesis and mitochondrial iron utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Structure and function of choline kinase isoforms in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pediaa.com [pediaa.com]

- 17. differencebetween.com [differencebetween.com]

Application Notes and Protocols for the Preparation of a Sterile Stock Solution of Ferric Choline Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric choline (B1196258) citrate (B86180) is a stable, water-soluble iron complex utilized as a nutritional supplement in pharmaceuticals and as a component in cell culture media for the development of biotherapeutics.[1][2] In research and drug development, particularly in cell culture applications, the use of sterile reagents is paramount to prevent microbial contamination and ensure experimental reproducibility. This document provides a detailed protocol for the preparation of a sterile stock solution of ferric choline citrate, including recommendations for sterilization, quality control, and storage.

Data Presentation

Table 1: Materials and Equipment

| Item | Specification | Recommended Supplier |

| This compound | Powder, Assay ≥ 99% | Muby Chemicals, Santa Cruz Biotechnology |

| Water for Injection (WFI) | USP Grade, Endotoxin-free | Standard laboratory suppliers |

| Sterile Syringe Filters | 0.22 µm pore size, Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) membrane | MilliporeSigma, Pall Corporation, Sartorius |

| Sterile Syringes | Luer-lock, appropriate volume | Becton, Dickinson and Company (BD), Thermo Fisher Scientific |

| Sterile Conical Tubes | 50 mL or other appropriate volume, polypropylene | Corning, Falcon (Corning) |

| Biological Safety Cabinet (BSC) | Class II | Baker, Labconco, Thermo Fisher Scientific |

| Vortex Mixer | --- | Standard laboratory suppliers |

| Analytical Balance | --- | Mettler Toledo, Sartorius |

| pH Meter | --- | Standard laboratory suppliers |

| Incubator | 30-35°C and 20-25°C | Standard laboratory suppliers |

Table 2: Stock Solution Parameters

| Parameter | Value |

| Stock Solution Concentration | 100 mM |

| Solvent | Water for Injection (WFI) |

| Sterilization Method | Sterile Filtration |

| Storage Temperature | 2-8°C |

| Shelf Life | Up to 6 months |

Table 3: Quality Control Specifications

| Test | Method | Specification |

| Sterility | USP <71> Membrane Filtration or Direct Inoculation | No microbial growth observed after 14 days of incubation.[3][4][5] |

| Endotoxin (B1171834) | USP <85> Limulus Amebocyte Lysate (LAL) Test (Chromogenic or Turbidimetric) | < 0.1 EU/mL[6][7][8] |

| pH | Potentiometric | Record value (for consistency) |

| Appearance | Visual Inspection | Clear, yellowish-brown to green solution, free of visible particulates.[9][10] |

| Concentration (Optional) | Iron Assay (e.g., ICP-MS) | Within ± 5% of target concentration |

Experimental Protocols

I. Preparation of a 100 mM this compound Stock Solution (Non-Sterile)

This protocol is based on the principle of dissolving a known weight of this compound powder in a precise volume of high-purity water.

Methodology:

-

Calculate the required mass of this compound. The molecular weight of this compound can vary, so refer to the manufacturer's certificate of analysis for the exact value. For this protocol, we will use an approximate molecular weight of 399.13 g/mol . To prepare 50 mL of a 100 mM solution:

-

Mass (g) = 0.1 mol/L * 0.050 L * 399.13 g/mol = 1.996 g

-

-

Weigh the this compound powder using an analytical balance in a weigh boat.

-

Transfer the powder to a sterile 50 mL conical tube.

-

Add approximately 40 mL of Water for Injection (WFI) to the conical tube.

-

Vortex the solution until the powder is completely dissolved. The solution should be clear and yellowish-brown to green in color.[9][10]

-

Bring the final volume to 50 mL with WFI.

-

Mix the solution thoroughly by inverting the tube several times.

II. Sterilization of the this compound Stock Solution

Autoclaving iron-containing solutions is generally not recommended due to the potential for precipitation of iron hydroxides at high temperatures and pressures.[11][12] Therefore, sterile filtration is the preferred method for sterilizing the this compound stock solution.

Methodology:

-

Work within a Class II Biological Safety Cabinet (BSC) to maintain sterility.

-

Draw the non-sterile this compound solution into a sterile syringe of appropriate volume.

-

Aseptically attach a 0.22 µm sterile syringe filter to the Luer-lock tip of the syringe. Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membranes are recommended for their low protein binding and broad chemical compatibility.[13]

-

Filter the solution into a new, sterile 50 mL conical tube. Apply gentle, steady pressure to the syringe plunger.

-

Label the sterile stock solution with the name of the compound, concentration, date of preparation, and initials of the preparer.

III. Quality Control Testing

To ensure the prepared stock solution is suitable for use in research and drug development applications, the following quality control tests should be performed on a representative sample from each batch.

A. Sterility Testing (as per USP <71>)

This test is designed to detect the presence of viable microorganisms.

Methodology (Membrane Filtration):

-

Aseptically filter a defined volume of the sterile this compound solution through a 0.45 µm membrane filter.

-

Rinse the filter with a sterile diluting fluid to remove any inhibitory substances.

-

Aseptically transfer the membrane to the surface of two types of growth media:

-

Incubate for 14 days , observing for any signs of microbial growth (e.g., turbidity).[3][4]

-

The test is passed if no growth is observed.

B. Endotoxin Testing (as per USP <85>)

This test quantifies the level of bacterial endotoxins, which can elicit inflammatory responses.

Methodology (LAL Test):

-

The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection.[7][14]

-

Both chromogenic and turbidimetric LAL assays can be used for quantitative results.

-